molecular formula C11H17N3O2S B2959321 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide CAS No. 1280978-97-3

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide

Cat. No.: B2959321
CAS No.: 1280978-97-3
M. Wt: 255.34
InChI Key: VDOBNDUAEHDEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide is a unique organic compound Its structure features a pyrimidinyl ring substituted with dimethyl, methylsulfanyl groups, and an N-methoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide typically involves multi-step organic synthesis. The reaction begins with a pyrimidine derivative, which undergoes alkylation to introduce dimethyl and methylsulfanyl groups. Subsequent amidation with N-methoxypropanamide completes the synthesis.

Industrial Production Methods

On an industrial scale, optimizing yield and purity is crucial. The process may involve enhanced catalytic methods, precise temperature control, and solvent selection to maintain the integrity of the compound while ensuring scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes substitution and reduction reactions.

Common Reagents and Conditions

Common reagents include strong nucleophiles for substitution and reducing agents like lithium aluminum hydride for reduction reactions.

Major Products Formed

Substitution reactions typically introduce new functional groups, while reduction reactions may lead to simpler derivatives with potential new applications.

Scientific Research Applications

This compound finds utility across various fields:

  • Chemistry: : As an intermediate in organic synthesis, contributing to the development of new molecules.

  • Biology: : Potential as a ligand in biochemical assays, aiding in the study of enzyme kinetics and protein interactions.

  • Medicine: : Investigated for its pharmacological properties, possibly serving as a lead compound in drug development.

  • Industry: : Utilized in material science for developing novel polymers and other advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets, potentially modulating enzymatic activities or receptor bindings. The presence of the methoxy and sulfanyl groups plays a pivotal role in these interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Compounds like 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl derivatives share structural similarities but lack the N-methoxypropanamide group. This unique addition enhances the compound's solubility and reactivity, setting it apart from its peers.

Uniqueness

There you have it, a comprehensive look at 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide. Dive deeper into the details, and the compound might just surprise you with its potential!

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7-9(5-6-10(15)14-16-3)8(2)13-11(12-7)17-4/h5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBNDUAEHDEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.